An In-depth Technical Guide to the Synthesis and Characterization of 1-Propylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-Propylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propylboronic acid. Boronic acids are a class of organoboron compounds that serve as crucial intermediates in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details a robust and widely-used synthetic protocol via the Grignard reaction, outlines key characterization data, and presents the mechanistic role of alkylboronic acids in carbon-carbon bond formation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Synthesis of 1-Propylboronic Acid
The most prevalent and efficient method for synthesizing alkylboronic acids, including 1-propylboronic acid, involves the reaction of a Grignard reagent with a trialkyl borate, typically at low temperatures, followed by acidic hydrolysis.[4][5][6] This method is valued for its high yield, operational simplicity, and the ready availability of starting materials.
The overall reaction is as follows:
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Grignard Reagent Formation: CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr
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Reaction with Trialkyl Borate: CH₃CH₂CH₂MgBr + B(OR)₃ → CH₃CH₂CH₂B(OR)₂ + MgBr(OR)
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Hydrolysis: CH₃CH₂CH₂B(OR)₂ + 2H₂O → CH₃CH₂CH₂B(OH)₂ + 2ROH
Synthetic Workflow
The logical flow from starting materials to the final product is depicted in the diagram below. This process involves the initial formation of the organometallic Grignard reagent, its subsequent reaction with an electrophilic boron source, and a final hydrolysis step to yield the boronic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of alkylboronic acids via Grignard reagents.[5][7]
Materials:
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Magnesium turnings
-
Iodine crystal (as initiator)
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1-Bromopropane
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Trimethyl borate
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (e.g., 2 M)
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Sodium sulfate (anhydrous)
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Hexanes
Procedure:
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Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Grignard Formation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of 1-bromopropane (1.0 eq) in anhydrous ether is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. The remaining 1-bromopropane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous ether is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
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Hydrolysis: The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is added slowly to quench the reaction and hydrolyze the boronic ester. The mixture is stirred vigorously for 30 minutes.
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Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture, to yield 1-propylboronic acid as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
1-Propylboronic acid is a valuable reagent in organic synthesis, primarily used as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[1][8] This reaction allows for the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the alkylboronic acid.
Characterization and Physicochemical Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized 1-propylboronic acid. The following tables summarize its key physical properties and expected spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17745-45-8 | [9] |
| Molecular Formula | C₃H₉BO₂ | [9][10] |
| Molecular Weight | 87.91 g/mol | - |
| Appearance | Colorless to white crystalline powder | [9] |
| Melting Point | 104-111 °C | [9] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.4 (sext, 2H, -CH₂-), ~0.6 (t, 2H, -CH₂-B), ~4.5-5.5 (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ (ppm): ~18 (CH₃), ~17 (CH₂), ~15 (CH₂-B, broad due to quadrupolar boron) |
| ¹¹B NMR | δ (ppm): ~30-33 (referenced to BF₃·OEt₂) |
| IR | ν (cm⁻¹): ~3300-3200 (broad, O-H stretch), ~2960-2870 (C-H stretch), ~1350 (B-O stretch) |
| Mass Spec (EI) | m/z: 88 (M⁺), fragments corresponding to loss of H₂O and propyl group. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. The B(OH)₂ protons are exchangeable and may not always be observed.
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 300 MHz or higher spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹¹B NMR provides direct information about the electronic environment of the boron atom and is a key technique for characterizing boronic acids.[11][12]
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Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. This technique is primarily used to identify characteristic functional groups, such as the broad O-H and the B-O stretches.[13][14]
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques (e.g., EI, ESI). This analysis confirms the molecular weight of the compound and can provide structural information based on the fragmentation pattern.[14]
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Melting Point: The melting point is determined using a standard melting point apparatus and is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.[9]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 1-Propylboronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 1-Propylboronic acid | C3H9BO2 | CID 351065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
